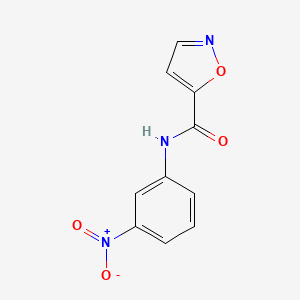

N-(3-nitrophenyl)isoxazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-nitrophenyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(9-4-5-11-17-9)12-7-2-1-3-8(6-7)13(15)16/h1-6H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBPEPPZCZCARY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3 Nitrophenyl Isoxazole 5 Carboxamide

Established Synthetic Routes for Isoxazole-5-Carboxamides

The synthesis of the isoxazole-5-carboxamide (B1310951) core is accessible through several well-documented chemical pathways. These methods provide robust foundations for creating the heterocyclic system with the required functional group at the 5-position, ready for amide coupling.

1,3-Dipolar Cycloaddition Strategies

One of the most powerful and widely used methods for constructing five-membered heterocyclic rings like isoxazoles is the 1,3-dipolar cycloaddition reaction. nsc.ru This strategy typically involves the reaction of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene. mdpi.comnih.gov For the synthesis of isoxazole-5-carboxamides, the key is the cycloaddition between a nitrile oxide and an alkyne bearing a carboxylate or an equivalent functional group.

The general mechanism involves the in situ generation of a nitrile oxide (R-C≡N⁺-O⁻) from a precursor like a hydroximoyl chloride or a primary nitro compound. nih.govnih.gov This reactive intermediate then undergoes a [3+2] cycloaddition with a terminal alkyne. To obtain the desired 5-substituted isoxazole (B147169), the alkyne must possess a group that can be converted to a carboxamide, such as an ester or a carboxylic acid. This reaction is highly regioselective, leading predominantly to the 3,5-disubstituted isoxazole. nih.gov The resulting isoxazole-5-carboxylic acid or ester can then be converted to the target carboxamide in a subsequent step.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor | Dipolarophile (Alkyne) | Base/Catalyst | Resulting Isoxazole |

|---|---|---|---|

| Hydroxyimidoyl Chlorides | Terminal Alkynes | Triethylamine (B128534) | 3,5-Disubstituted Isoxazoles nih.gov |

| Primary Nitro Compounds | Alkynes | N-bases (e.g., DABCO) | Isoxazoles nih.gov |

Condensation Reactions in Isoxazole-5-Carboxamide Synthesis

Condensation reactions offer another fundamental approach to both the formation of the isoxazole ring and the final amide bond. The synthesis of the isoxazole core can be achieved through the cyclization of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine (B1172632) or its salts. researchgate.netgoogle.com For instance, the reaction of a β-ketoester with hydroxylamine hydrochloride can lead to the formation of an isoxazol-5-one, which can be further functionalized. mdpi.com

The most direct application of condensation in forming the final N-(3-nitrophenyl)isoxazole-5-carboxamide is the amide coupling reaction. This involves the activation of the carboxylic acid group of isoxazole-5-carboxylic acid, followed by reaction with 3-nitroaniline (B104315). nih.govnih.gov Standard peptide coupling reagents are often employed to facilitate this transformation.

Common Coupling Reagents for Amide Bond Formation:

N,N'-Dicyclohexylcarbodiimide (DCC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) nih.gov

Hydroxybenzotriazole (B1436442) (HOBt) researchgate.net

This two-step process, involving ring formation followed by amide condensation, is a reliable and frequently used strategy for preparing a wide array of isoxazole-carboxamide derivatives. nih.gov

Multi-component Reaction Approaches

Multi-component reactions (MCRs) provide an efficient and atom-economical pathway for the synthesis of complex molecules like isoxazoles from three or more starting materials in a single pot. mdpi.com Several MCRs have been developed for the synthesis of isoxazole derivatives. scielo.brscilit.com

A common MCR for isoxazole synthesis involves the reaction of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. researchgate.net This reaction proceeds through initial condensation and cyclization to form the isoxazole ring, with the substituents from the aldehyde and ketoester incorporated into the final structure. mdpi.comscielo.br By carefully selecting the starting materials, this method can be adapted to produce isoxazole-5-carboxylic acid esters, which are direct precursors to the desired carboxamides. The efficiency and operational simplicity of MCRs make them an attractive option in modern organic synthesis.

Synthesis of this compound Precursors

The synthesis of the target compound requires the preparation of two key building blocks: the nitro-substituted aniline (B41778) and a functionalized isoxazole ring.

Synthesis of Nitro-Substituted Phenyl Derivatives

The required amine precursor is 3-nitroaniline. This compound is commercially produced by the partial reduction of 1,3-dinitrobenzene (B52904). wikipedia.org A common laboratory method for this transformation is the Zinin reaction, which utilizes sodium sulfide (B99878) or sodium hydrogen sulfide as the reducing agent. wikipedia.orgchempanda.com This reagent selectively reduces one of the two nitro groups on the benzene (B151609) ring. youtube.com

The reaction involves heating an aqueous or alcoholic solution of 1,3-dinitrobenzene with a controlled amount of sodium sulfide. chempanda.comprepchem.com Careful control of the reaction conditions is necessary to prevent the over-reduction to 1,3-diaminobenzene. After the reaction, the 3-nitroaniline product can be isolated by filtration and purified by recrystallization. prepchem.com

Table 2: Synthesis of 3-Nitroaniline

| Starting Material | Reducing Agent | Key Conditions | Product |

|---|---|---|---|

| 1,3-Dinitrobenzene | Sodium Sulfide (Na₂S·9H₂O) | Aqueous solution, heated prepchem.com | 3-Nitroaniline wikipedia.orgsolubilityofthings.com |

Functionalization of Isoxazole Ring Systems

The second key precursor is an isoxazole ring functionalized at the 5-position with a carboxylic acid or a related group that can be converted into a carboxamide. The synthesis of isoxazole-5-carboxylic acid itself can be achieved through various methods, including the reaction of β-alkoxyvinyl trichloromethyl ketones with hydroxylamine in an acidic medium. cymitquimica.com

Once isoxazole-5-carboxylic acid is obtained, the final step is the formation of the amide bond with 3-nitroaniline. This is a standard condensation reaction, as described in section 2.1.2. The carboxylic acid is typically activated in situ using coupling agents like EDC in the presence of an activating agent such as DMAP (4-dimethylaminopyridine) in an aprotic solvent like dichloromethane (B109758) (DCM). nih.gov The 3-nitroaniline is then added to the activated intermediate to form the final product, this compound.

Amidation Reactions for Carboxamide Formation

The cornerstone of synthesizing this compound is the amidation reaction, which forms the carboxamide linkage. This is typically accomplished by reacting isoxazole-5-carboxylic acid with 3-nitroaniline. Direct reaction of a carboxylic acid and an amine to form an amide is generally inefficient and requires high temperatures, which can lead to side reactions and degradation of the starting materials. Therefore, more sophisticated methods are employed to achieve this transformation under milder conditions with higher yields.

Modern synthetic organic chemistry relies heavily on coupling reagents to facilitate the formation of amide bonds. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A common and effective method for the synthesis of isoxazole-carboxamide derivatives involves the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of a catalyst like 4-Dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov

The general mechanism for EDC/DMAP-mediated coupling begins with the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack. DMAP can react with the O-acylisourea intermediate to form an even more reactive acylpyridinium species. The amine (3-nitroaniline) then attacks this activated species to form the desired amide bond, with the byproducts being a soluble urea (B33335) derivative and regenerated DMAP. nih.gov This method is widely used due to its mild reaction conditions and the ease of removal of byproducts. nih.gov

Other phosphonium- and aminium-based coupling reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate (HBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are also highly effective for amide bond formation, including in challenging cases with sterically hindered substrates. peptide.comsigmaaldrich.com These reagents work by forming activated esters, typically with hydroxybenzotriazole (HOBt) or its derivatives, which then readily react with amines. sigmaaldrich.comnih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Full Name | Byproducts | Key Features |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble urea | Commonly used, mild conditions. |

| DCC | N,N′-Dicyclohexylcarbodiimide | Insoluble dicyclohexylurea | High yielding, but byproduct removal can be difficult. bachem.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate | Tetramethylurea, HOBt | Fast reaction times, low racemization. peptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate | Tetramethylurea, HOAt | Highly reactive, effective for difficult couplings. sigmaaldrich.com |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA), HOBt | High coupling efficiency. |

An alternative to using coupling reagents is the initial conversion of the carboxylic acid into a more reactive derivative, which can then react with the amine. A common strategy is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by treating the isoxazole-5-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting isoxazole-5-carbonyl chloride is highly electrophilic and reacts readily with 3-nitroaniline, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to neutralize the HCl generated during the reaction.

Another method of activation involves the formation of a mixed anhydride (B1165640). For instance, the carboxylic acid can be treated with a chloroformate, such as ethyl chloroformate, in the presence of a base. The resulting mixed anhydride is more reactive than the parent carboxylic acid and will readily undergo amidation upon the addition of the amine. A recently developed method for the synthesis of oxazoles involves the in-situ activation of a carboxylic acid with a triflylpyridinium reagent to form an acylpyridinium salt, which then reacts with a nucleophile. acs.org While this was used for oxazole (B20620) synthesis, the principle of activating a carboxylic acid in this manner could potentially be applied to amidation reactions.

Green Chemistry Approaches and Sustainable Synthetic Practices for Isoxazole-5-Carboxamides

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of isoxazoles and their derivatives. dntb.gov.uabohrium.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the most promising green techniques is the use of microwave irradiation. researchgate.neteurekaselect.com Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions with fewer byproducts. researchgate.netscholarsresearchlibrary.com The synthesis of isoxazole carboxamide derivatives has been successfully achieved using microwave irradiation, highlighting its potential for a more sustainable production of this compound. scholarsresearchlibrary.com

The choice of solvent is another critical aspect of green chemistry. Traditional syntheses often use chlorinated solvents like dichloromethane (DCM), which are toxic and environmentally harmful. nih.gov Greener alternatives include water, ethanol, or polyethylene (B3416737) glycol (PEG), and in some cases, reactions can be performed under solvent-free conditions. dntb.gov.uabohrium.com For example, the synthesis of certain isoxazole derivatives has been demonstrated in aqueous media. beilstein-journals.org

Furthermore, the development of catalytic methods and the use of recyclable catalysts are central to sustainable synthesis. While many amidation reactions still rely on stoichiometric coupling reagents, which generate significant amounts of waste, research is ongoing to develop catalytic amidation processes.

Table 2: Comparison of Conventional and Green Synthetic Approaches

| Parameter | Conventional Method | Green Chemistry Approach |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation researchgate.neteurekaselect.com |

| Reaction Time | Often several hours | Typically minutes scholarsresearchlibrary.com |

| Solvents | Chlorinated solvents (e.g., DCM) | Water, ethanol, solvent-free dntb.gov.uabohrium.com |

| Reagents | Stoichiometric coupling reagents | Catalytic systems (under development) |

| Waste Generation | High (from coupling agents and solvents) | Reduced waste, potential for catalyst recycling bohrium.com |

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally responsible.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete structural assignment for N-(3-nitrophenyl)isoxazole-5-carboxamide can be achieved. While specific experimental data for this exact compound is not publicly available, the expected spectral characteristics can be inferred from closely related, well-characterized analogs.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the 3-nitrophenyl ring are expected to appear in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro group. The proton on the isoxazole (B147169) ring would likely resonate as a singlet in the region of δ 7.0-7.5 ppm. The amide (N-H) proton is expected to appear as a broad singlet, typically in the range of δ 10.0-11.0 ppm, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide N-H | 10.0 - 11.0 | Broad Singlet |

| Isoxazole C4-H | 7.0 - 7.5 | Singlet |

| Nitrophenyl C2-H | ~8.5 | Singlet (or narrow triplet) |

| Nitrophenyl C4-H | ~7.8 | Triplet |

| Nitrophenyl C5-H | ~8.2 | Doublet |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, appearing around δ 160-170 ppm. The carbons of the isoxazole and nitrophenyl rings will resonate in the aromatic region (δ 110-160 ppm). The carbon atoms attached to the nitrogen and oxygen atoms in the isoxazole ring, as well as the carbon bearing the nitro group, will have characteristic chemical shifts influenced by the electronegativity of these heteroatoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | 160 - 170 |

| Isoxazole C3 | ~155 |

| Isoxazole C4 | ~105 |

| Isoxazole C5 | ~165 |

| Nitrophenyl C1 (C-NH) | ~140 |

| Nitrophenyl C2 | ~120 |

| Nitrophenyl C3 (C-NO₂) | ~148 |

| Nitrophenyl C4 | ~125 |

| Nitrophenyl C5 | ~123 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, particularly within the 3-nitrophenyl ring, helping to confirm their relative positions. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon resonances.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and nitro functional groups. A strong absorption band in the region of 1660-1680 cm⁻¹ would be indicative of the amide C=O stretching vibration. nih.gov The N-H stretching vibration of the amide is expected to appear as a sharp peak around 3300-3400 cm⁻¹. Furthermore, the presence of the nitro group would be confirmed by two strong absorption bands corresponding to asymmetric and symmetric stretching, typically observed around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-N and N-O stretching vibrations of the isoxazole ring are expected in the 1200-1300 cm⁻¹ and 1050-1150 cm⁻¹ regions, respectively. rjpbcs.com

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3300 - 3400 |

| C=O Stretch (Amide) | 1660 - 1680 |

| N=O Asymmetric Stretch (Nitro) | 1520 - 1560 |

| N=O Symmetric Stretch (Nitro) | 1340 - 1380 |

| C-N Stretch (Isoxazole) | 1200 - 1300 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₀H₇N₃O₄.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecular ion peak [M]⁺ would be expected. Common fragmentation pathways for related N-arylisoxazole carboxamides involve cleavage of the amide bond, leading to the formation of ions corresponding to the isoxazole carbonyl fragment and the 3-nitroaniline (B104315) fragment. Further fragmentation of the isoxazole ring and the nitrophenyl group would also be anticipated.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 233 |

| [Isoxazole-CO]⁺ | 111 |

| [3-nitroaniline]⁺ | 138 |

Computational and Theoretical Studies of N 3 Nitrophenyl Isoxazole 5 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing the electronic environment and predicting reactivity.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate properties such as molecular geometry, vibrational frequencies, and electronic distribution. For a molecule like N-(3-nitrophenyl)isoxazole-5-carboxamide, DFT calculations, often employing a basis set such as B3LYP/6-311+G(d,p), would reveal the distribution of electrons across the isoxazole (B147169) and nitrophenyl rings, as well as the carboxamide linker. This analysis helps in understanding the molecule's stability and the nature of its chemical bonds. The calculations would likely show a significant degree of electron delocalization across the aromatic systems, influenced by the electron-withdrawing nature of the nitro group and the isoxazole ring.

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap. This would suggest that the molecule is chemically reactive. Quantum chemical calculations can provide precise energy values for these orbitals, allowing for the quantitative prediction of reactivity. These calculations also inform various global reactivity descriptors, which provide further insight into the molecule's chemical behavior.

Table 1: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Measures the propensity to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Assessment

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl group of the carboxamide linker, as well as the nitrogen atom of the isoxazole ring. nih.gov These areas would be the most likely sites for electrophilic interactions. Conversely, the hydrogen atom of the amide group and the hydrogen atoms on the aromatic rings would likely exhibit a positive potential, making them susceptible to nucleophilic attack. mdpi.com

Conformational Analysis and Stability Studies

The three-dimensional conformation of a molecule is critical to its biological activity, as it dictates how the molecule can interact with biological targets. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule. In the case of this compound, the relative orientation of the isoxazole ring, the nitrophenyl ring, and the carboxamide linker is of particular interest.

Studies on closely related molecules, such as N-(4-Chloro-2-nitrophenyl)-5-methyl-isoxazole-4-carboxamide, have shown that the molecular conformation is stabilized by an intramolecular hydrogen bond between the amide hydrogen (N-H) and an oxygen atom of the ortho-nitro group, forming a six-membered ring. nih.govnjtech.edu.cn It is highly probable that this compound adopts a similar conformation. In the case of the analogous N-(4-Chloro-2-nitrophenyl)-5-methyl-isoxazole-4-carboxamide, the dihedral angle between the benzene (B151609) and isoxazole rings is a mere 9.92 (1)°. nih.gov This near-coplanarity suggests a rigid structure, which can be a key factor in its interaction with a specific biological target.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Optimization

Before a compound can be considered for further development, it is essential to evaluate its pharmacokinetic properties. In silico ADME prediction tools are used to estimate a molecule's Absorption, Distribution, Metabolism, and Excretion properties based on its chemical structure. These predictions help to identify potential liabilities early in the research process, saving time and resources.

Table 2: Representative ADME Parameters and Their Significance

| Parameter | Significance | Favorable Range (Lipinski's Rule) |

| Molecular Weight (MW) | Affects absorption and distribution. | < 500 Da |

| LogP | Indicates lipophilicity, affecting membrane permeability. | ≤ 5 |

| Hydrogen Bond Donors | Influences solubility and binding. | ≤ 5 |

| Hydrogen Bond Acceptors | Influences solubility and binding. | ≤ 10 |

| Polar Surface Area (PSA) | Predicts transport properties. | < 140 Ų |

Molecular Docking Simulations for Target Interaction Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, molecular docking is used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. nih.gov

Given the structural similarities of isoxazole carboxamides to known anti-inflammatory drugs, a plausible hypothesis is that this compound may interact with cyclooxygenase (COX) enzymes. nih.govnih.govacs.org Molecular docking simulations could be performed to place the molecule into the active site of COX-1 and COX-2. The results of these simulations would provide a docking score, which is an estimate of the binding affinity, and a detailed view of the potential interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the amino acid residues of the enzyme. researchgate.net Such studies can generate hypotheses about the mechanism of action and guide the design of more potent and selective derivatives.

Investigation of Structure Activity Relationships Sar Within N 3 Nitrophenyl Isoxazole 5 Carboxamide Analogs

Impact of Nitrophenyl Moiety Substitutions on Biological Activity

The substitution pattern on the nitrophenyl ring of N-(3-nitrophenyl)isoxazole-5-carboxamide analogs is a critical determinant of their biological activity. The position of the nitro group and the presence of other substituents can significantly modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Research on related N-phenyl-5-carboxamidyl isoxazoles has demonstrated that the nature and position of substituents on the phenyl ring are crucial for their anticancer activity. For instance, in a series of N-phenyl-5-carboxamidyl isoxazoles, the presence of a chlorine atom at the para-position of the phenyl ring, as in N-(4-chlorophenyl)-5-carboxamidyl isoxazole (B147169), resulted in the most potent activity against colon cancer cell lines. nih.gov This suggests that electron-withdrawing groups at the para-position can enhance efficacy.

In the context of this compound, the meta-position of the nitro group influences the molecule's electronic distribution. Shifting the nitro group to the para-position could potentially enhance activity, drawing a parallel from the observed trend with the chloro substituent. Furthermore, the introduction of additional substituents on the nitrophenyl ring could further refine the biological activity. For example, the presence of electron-donating groups, such as methoxy, or additional electron-withdrawing groups, like halogens, could lead to varied effects on activity.

The following table summarizes the hypothetical impact of various substitutions on the nitrophenyl moiety based on general SAR principles observed in related isoxazole carboxamides.

| Compound Name | Substitution on Nitrophenyl Ring | Predicted Impact on Biological Activity |

| This compound | 3-NO₂ | Baseline activity |

| N-(4-nitrophenyl)isoxazole-5-carboxamide | 4-NO₂ | Potentially increased activity |

| N-(2-nitrophenyl)isoxazole-5-carboxamide | 2-NO₂ | Potentially decreased activity (steric hindrance) |

| N-(4-chloro-3-nitrophenyl)isoxazole-5-carboxamide | 3-NO₂, 4-Cl | Potentially increased activity |

| N-(4-methoxy-3-nitrophenyl)isoxazole-5-carboxamide | 3-NO₂, 4-OCH₃ | Activity may vary (balance of electronic effects) |

Role of Isoxazole Ring Substituents in Modulating Activity

Substituents on the isoxazole ring of this compound analogs play a pivotal role in modulating their biological activity. The isoxazole ring itself is a key pharmacophore, and modifications at its C3 and C4 positions can influence the molecule's conformation, electronic properties, and interactions with target proteins. nih.gov

Studies on various isoxazole derivatives have highlighted the importance of the substitution pattern on this heterocyclic core. For instance, the direct functionalization of the isoxazole ring at the C3, C4, and C5 positions is a key strategy in medicinal chemistry to enhance biological activity. nih.gov In many biologically active isoxazoles, the presence of small alkyl or aryl groups at these positions is common.

For this compound, the parent compound is unsubstituted at the C3 and C4 positions of the isoxazole ring. Introducing substituents at these positions could significantly alter its biological profile. For example, adding a small alkyl group like a methyl group at the C3 position could enhance binding affinity to a target enzyme through hydrophobic interactions. An aryl group at the C3 position could introduce additional π-π stacking interactions.

The following table outlines the potential effects of substitutions on the isoxazole ring, based on SAR studies of related compounds.

| Compound Name | Substitution on Isoxazole Ring (C3) | Substitution on Isoxazole Ring (C4) | Predicted Impact on Biological Activity |

| This compound | H | H | Baseline activity |

| 3-Methyl-N-(3-nitrophenyl)isoxazole-5-carboxamide | CH₃ | H | Potentially increased activity |

| 3-Phenyl-N-(3-nitrophenyl)isoxazole-5-carboxamide | Phenyl | H | Potentially increased activity |

| N-(3-nitrophenyl)-3-(trifluoromethyl)isoxazole-5-carboxamide | CF₃ | H | Potentially increased activity (enhanced binding) |

| 4-Methyl-N-(3-nitrophenyl)isoxazole-5-carboxamide | H | CH₃ | Activity may vary |

Influence of Carboxamide Linker Modifications on Compound Efficacy

The amide bond's planarity and its ability to act as both a hydrogen bond donor and acceptor are key features that contribute to the binding of many small molecule drugs to their protein targets. Altering the carboxamide linker, for instance, by N-alkylation or by replacing it with a different functional group, can have profound effects on biological activity.

N-alkylation of the carboxamide nitrogen would remove the hydrogen bond donating capability, which could be detrimental if this interaction is critical for target binding. Conversely, if this hydrogen bond is not essential, N-alkylation could increase lipophilicity and cell permeability. Replacing the carboxamide linker with a bioisostere, such as a reverse amide, an ester, or a sulfonamide, would significantly change the electronic and geometric properties of the linker region, leading to unpredictable effects on activity.

The following table summarizes the potential consequences of modifying the carboxamide linker.

| Compound Name | Modification of Carboxamide Linker | Predicted Impact on Biological Activity |

| This compound | -CONH- | Baseline activity |

| N-methyl-N-(3-nitrophenyl)isoxazole-5-carboxamide | -CON(CH₃)- | Potentially decreased or altered activity |

| 3-Nitrophenyl isoxazole-5-carboxylate | -COO- | Likely decreased activity (loss of H-bond donor) |

| N-(3-nitrophenyl)isoxazole-5-sulfonamide | -SO₂NH- | Activity may vary (altered geometry and electronics) |

| Isoxazol-5-yl(3-nitrophenyl)methanone | -CO- | Likely decreased activity (loss of linker flexibility and H-bonding) |

Stereochemical Implications in Isoxazole-5-Carboxamide (B1310951) Activity

Stereochemistry can play a significant role in the biological activity of isoxazole-5-carboxamide derivatives, particularly when a chiral center is introduced into the molecule. The three-dimensional arrangement of atoms can dictate how a molecule fits into the binding site of a protein, with one enantiomer often exhibiting significantly higher activity than the other.

While the parent compound, this compound, is achiral, the introduction of a substituent at the C4 position of the isoxazole ring or on a side chain attached to any part of the molecule can create a stereocenter. For example, if a methyl group were introduced at the C4 position, it would become a chiral center.

The differential activity of enantiomers is a well-established principle in pharmacology. It is plausible that for chiral analogs of this compound, one enantiomer would display a more favorable interaction with the biological target, leading to enhanced potency. The separation and biological evaluation of individual enantiomers would be necessary to fully elucidate the stereochemical requirements for activity.

The following table illustrates the potential stereochemical implications for a hypothetical chiral analog.

| Compound Name | Stereochemistry | Predicted Impact on Biological Activity |

| (R)-4-Methyl-N-(3-nitrophenyl)isoxazole-5-carboxamide | (R)-enantiomer | Potentially higher activity |

| (S)-4-Methyl-N-(3-nitrophenyl)isoxazole-5-carboxamide | (S)-enantiomer | Potentially lower activity |

| rac-4-Methyl-N-(3-nitrophenyl)isoxazole-5-carboxamide | Racemic mixture | Intermediate activity |

Future Directions and Research Perspectives

Rational Design of Next-Generation N-(3-nitrophenyl)isoxazole-5-carboxamide Analogs

The rational design of new analogs based on the this compound scaffold is a primary avenue for future research. The goal is to systematically modify the molecule's structure to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of substituents on both the phenyl and isoxazole (B147169) rings is crucial. For the nitrophenyl group, modifying the position and nature of the substituent could drastically alter biological activity. For instance, replacing the nitro group with other electron-withdrawing or electron-donating groups, or altering its position from meta to ortho or para, would provide critical insights into the electronic and steric requirements for target binding.

Bioisosteric Replacement: The nitro group, while contributing to reactivity, can sometimes be associated with toxicity. ontosight.ai Future design strategies could involve its replacement with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. This could lead to analogs with improved safety profiles while retaining or enhancing efficacy.

Scaffold Hopping and Hybridization: Combining the isoxazole-carboxamide core with other pharmacologically active fragments can lead to hybrid molecules with novel mechanisms of action. This "active subunit combination" approach has been successfully used to design new compounds, such as herbicide safeners based on oxazole-isoxazole carboxamides. nih.gov

These rational design approaches, guided by iterative cycles of synthesis and biological testing, will be instrumental in developing next-generation analogs with superior therapeutic potential.

Exploration of Novel Biological Targets and Mechanisms

Identifying and validating the biological targets of this compound and its analogs is a critical step in understanding their therapeutic potential. The isoxazole scaffold is known to interact with a diverse range of biological targets. najah.edu

Initial research on related N-phenyl-5-carboxamidyl isoxazoles has pointed towards potential anticancer activity. For example, the analog N-(4-chlorophenyl)-5-carboxamidyl isoxazole was found to down-regulate the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein in cancer cell signaling pathways. nih.gov This suggests that the JAK/STAT pathway could be a promising area of investigation for this compound.

Future research should employ a multi-pronged approach to uncover novel targets:

Phenotypic Screening: Testing the compound against a wide range of cancer cell lines can reveal patterns of activity and potential vulnerabilities. Studies on similar isoxazole-carboxamide series have demonstrated varying levels of cytotoxicity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. nih.gov

Target-Based Screening: Evaluating the compound's activity against a panel of known cancer-related enzymes and receptors, such as kinases, cyclooxygenases (COX), and bromodomains, could quickly identify direct molecular targets. nih.govnih.gov For instance, certain isoxazole derivatives have shown potent inhibitory activity against COX-1 and COX-2 enzymes. nih.gov

Mechanism of Action Studies: Once a biological effect is observed, further studies are needed to elucidate the mechanism. This includes analyzing the impact on the cell cycle, apoptosis (programmed cell death), and necrosis. nih.gov For example, some isoxazole-amide analogs were found to induce a delay in the G2/M phase of the cell cycle and shift cell death from necrosis towards apoptosis. documentsdelivered.com

The following table summarizes the observed anticancer activity of various isoxazole-carboxamide analogs, providing a foundation for future investigations into this compound.

| Compound Series | Cancer Cell Line | Reported Activity (IC50) | Potential Target/Mechanism |

| Phenyl-isoxazole–carboxamide analogs | Hep3B (Liver) | 5.96 - 8.02 µM | Cytotoxicity |

| Phenyl-isoxazole–carboxamide analogs | MCF-7 (Breast) | Potent to moderate activity | Cytotoxicity |

| Phenyl-isoxazole–carboxamide analogs | HeLa (Cervical) | 0.91 µM (for compound 2a) | Cytotoxicity |

| N-(4-chlorophenyl)-5-carboxamidyl isoxazole | Colon 38, CT-26 (Mouse Colon) | 2.5 µg/mL | Inhibition of STAT3 phosphorylation |

| Isoxazole-carboxamide derivatives (2d, 2e) | Hep3B (Liver) | ~23 µg/mL | G2/M phase cell cycle delay; Apoptosis induction |

Advanced Synthetic Methodologies for Enhanced Diversity

The ability to efficiently synthesize a wide variety of analogs is fundamental to drug discovery. Future work on this compound will benefit from advances in synthetic organic chemistry that allow for greater molecular diversity.

The core synthesis of isoxazole-carboxamides typically involves the coupling of an isoxazole-carboxylic acid with an appropriate aniline (B41778) derivative. nih.gov This reaction is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net

To enhance the diversity of analogs, researchers can explore several advanced methodologies:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, accelerating the synthesis of compound libraries. It has been effectively used for preparing substituted oxazole (B20620) isoxazole carboxamides. rsc.orgnih.gov

One-Pot Procedures: Developing multi-step reactions that can be carried out in a single reaction vessel without isolating intermediates improves efficiency and reduces waste. nih.gov

Combinatorial Chemistry: Using parallel synthesis techniques to create large, focused libraries of this compound analogs where substituents on the phenyl ring are systematically varied.

Novel Cycloaddition Reactions: Exploring new ways to construct the isoxazole ring itself, such as metal-free 1,3-dipolar cycloaddition reactions, can provide access to novel core structures. researchgate.net

These synthetic advancements will enable the rapid generation of diverse chemical matter for biological screening. rsc.org

Integration of Cheminformatics and Machine Learning in Design and Prediction

Cheminformatics and machine learning (ML) are becoming indispensable tools in modern drug discovery, offering the ability to predict the properties of novel compounds and guide synthetic efforts. nih.govresearchgate.net These computational approaches can be applied to the this compound scaffold to accelerate the discovery of promising drug candidates.

Future research directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building mathematical models that correlate the structural features of a series of isoxazole-carboxamide analogs with their biological activity, researchers can predict the potency of new, unsynthesized compounds. mdpi.com This allows for the prioritization of synthetic targets that are most likely to be active.

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict how different analogs will bind to the active site. nih.gov This provides insights into the key interactions driving potency and selectivity, guiding the design of more effective inhibitors.

ADME-T Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of virtual compounds. nih.gov By screening potential analogs in silico for drug-like properties early in the design phase, researchers can avoid costly late-stage failures.

De Novo Design: Advanced algorithms can design entirely new molecules based on the isoxazole-5-carboxamide (B1310951) scaffold that are optimized for binding to a specific target or having a desired activity profile. researchgate.net

The integration of these computational techniques will create a more efficient, data-driven design cycle, reducing the time and resources required to develop optimized leads. nih.gov

Investigation of Multi-target Directed Ligands Based on the Isoxazole-5-carboxamide Scaffold

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.gov This has led to the emergence of a therapeutic strategy using Multi-Target-Directed Ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously. nih.gov The isoxazole-5-carboxamide scaffold, with its proven versatility, is an excellent starting point for developing such MTDLs. rsc.orgbenthamdirect.com

Future research could focus on designing this compound-based MTDLs by:

Hybrid Molecule Design: Intentionally combining the isoxazole-carboxamide core with other known pharmacophores that hit different, but complementary, biological targets. For example, a hybrid molecule could be designed to inhibit both a key signaling kinase and a cyclooxygenase enzyme, simultaneously targeting cancer cell proliferation and inflammation.

Fragment-Based Linking: Identifying fragments that bind to different targets and linking them together using the isoxazole-carboxamide as a central scaffold.

Targeting Disease Networks: For multifactorial conditions like Alzheimer's disease, MTDLs based on this scaffold could be designed to modulate targets such as acetylcholinesterase, monoamine oxidase, and β-amyloid aggregation. nih.gov

The development of MTDLs represents a sophisticated approach to drug design that could lead to more effective therapies for complex diseases. The inherent modularity and proven biological relevance of the isoxazole-carboxamide scaffold make it a highly attractive platform for this innovative strategy.

Q & A

Q. What are the recommended methodologies for synthesizing N-(3-nitrophenyl)isoxazole-5-carboxamide and its derivatives?

Synthesis typically involves amide coupling between isoxazole-5-carboxylic acid derivatives and substituted anilines. For example, coupling 3-(3-nitrophenyl)isoxazole-5-carboxylic acid with aniline derivatives using reagents like HATU or EDC/HOBt in DMF under inert conditions. Post-synthesis purification via preparative HPLC or column chromatography is critical to isolate high-purity products . Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is essential to improve yields, as seen in diarylisoxazole-3-carboxamide syntheses where yields ranged from 18% to 50% depending on substituents .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

Key NMR signals include:

- ¹H NMR : Distinct peaks for the isoxazole ring (δ ~6.5–7.5 ppm for H-3/H-4), nitroaryl protons (δ ~7.5–8.5 ppm with splitting patterns indicating substitution), and carboxamide NH (δ ~9–10 ppm).

- ¹³C NMR : Carboxamide carbonyl (δ ~165–170 ppm), isoxazole carbons (δ ~95–110 ppm), and aromatic carbons (δ ~120–150 ppm). Coupling constants (e.g., J = 5–6 Hz for isoxazole protons) and DEPT/HSQC experiments help resolve overlapping signals .

Q. What crystallographic tools are suitable for resolving the crystal structure of nitro-substituted isoxazole carboxamides?

SHELXL (for refinement) and OLEX2 (for structure solution and visualization) are widely used. Challenges include managing disorder in nitro groups, which can be addressed using restraints (e.g., DELU and SIMU in SHELXL) and high-resolution data (>1.0 Å). For example, a related nitro-isoxazole compound required anisotropic displacement parameter refinement to resolve nitro group orientation .

Advanced Research Questions

Q. How can structural disorder in the nitro group of this compound be resolved during crystallographic refinement?

Nitro groups often exhibit rotational disorder. Strategies include:

- Collecting low-temperature data (e.g., 100 K) to minimize thermal motion.

- Applying PART instructions in SHELXL to model discrete disorder components.

- Using RIGU restraints to maintain planar geometry. In a study of N-(4-chloro-2-nitrophenyl)isoxazole-4-carboxamide, partial occupancy refinement (e.g., 60:40 ratio) resolved disorder, with final R1 values < 5% .

Q. What experimental approaches can address contradictory bioactivity data in mitochondrial assays involving nitro-isoxazole derivatives?

Contradictions may arise from compound solubility, mitochondrial membrane permeability, or off-target effects. Mitigation strategies include:

Q. How can computational methods guide the design of this compound analogs with enhanced target binding?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with targets like kinases or enzymes. Key steps:

- Generate 3D conformers of the compound using software like Open Babel.

- Dock into target active sites (e.g., chikungunya virus nsP2 protease) to assess binding poses.

- Prioritize analogs with improved hydrogen bonding (e.g., nitro group interactions) and lower ΔG values. For example, sulfonimidoyl derivatives showed enhanced binding via halogen bonding in a study of isoxazole-based inhibitors .

Methodological Considerations

Q. What are the challenges in optimizing electrophilic substitution reactions on the nitroaryl ring of this compound?

The electron-withdrawing nitro group deactivates the ring, requiring strong electrophiles (e.g., NO₂⁺ for nitration) and elevated temperatures. Directed ortho-substitution can be achieved using directing groups (e.g., carboxamide) under acidic conditions. For bromination, FeBr₃ catalysis in dichloromethane at 0°C selectively functionalizes the meta position relative to the nitro group .

Q. How should researchers handle safety concerns during large-scale synthesis of nitro-containing isoxazole carboxamides?

Nitro compounds pose explosion risks. Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.